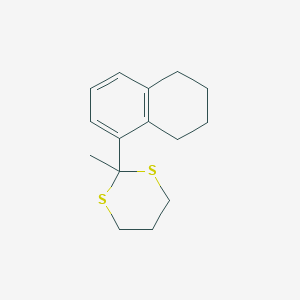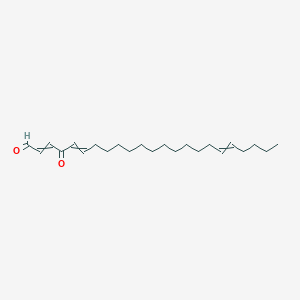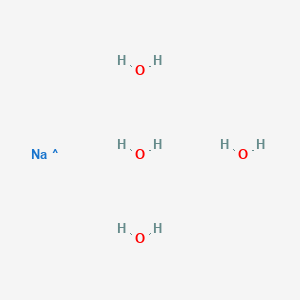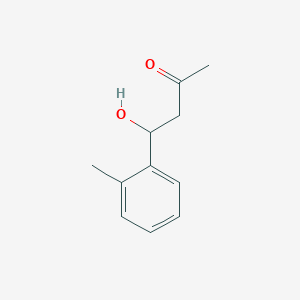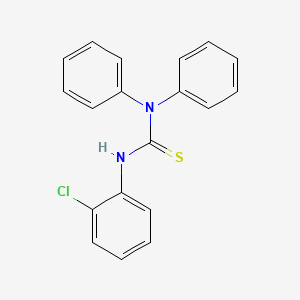
N'-(2-Chlorophenyl)-N,N-diphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chlorophenyl)-N,N-diphenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group bonded to a 2-chlorophenyl and two diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2-Chlorophenyl)-N,N-diphenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroaniline with diphenylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chlorophenyl)-N,N-diphenylthiourea may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Chlorophenyl)-N,N-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(2-Chlorophenyl)-N,N-diphenylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-(2-Chlorophenyl)-N,N-diphenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diphenylthiourea: Lacks the 2-chlorophenyl group, resulting in different chemical properties and reactivity.
N-(2-Chlorophenyl)thiourea: Contains only one phenyl group, leading to different biological activities.
N,N-Diphenylurea: The oxygen atom in place of sulfur changes its chemical behavior and applications.
Uniqueness
N’-(2-Chlorophenyl)-N,N-diphenylthiourea is unique due to the presence of both the 2-chlorophenyl and diphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
135085-78-8 |
|---|---|
Formule moléculaire |
C19H15ClN2S |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-1,1-diphenylthiourea |
InChI |
InChI=1S/C19H15ClN2S/c20-17-13-7-8-14-18(17)21-19(23)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,23) |
Clé InChI |
LPZSBJMFQLFEND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



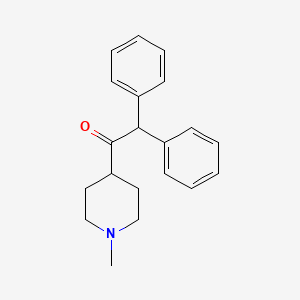
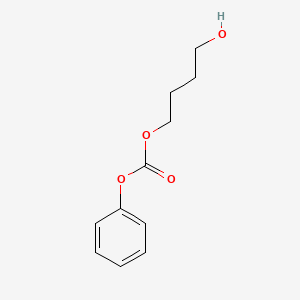

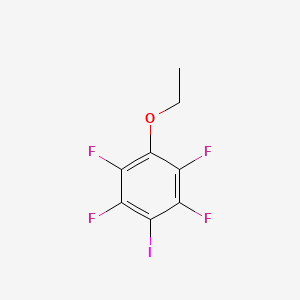
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
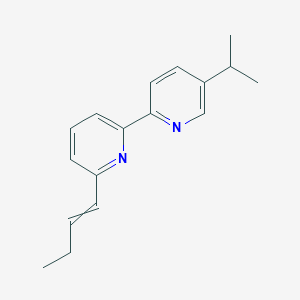
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
